molecular formula C9H9ClN2O3 B1593037 5-Chloro-N,N-dimethyl-2-nitrobenzamide CAS No. 480451-75-0

5-Chloro-N,N-dimethyl-2-nitrobenzamide

Cat. No. B1593037
Key on ui cas rn: 480451-75-0
M. Wt: 228.63 g/mol
InChI Key: CMDZDRYXYNKLNL-UHFFFAOYSA-N
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Patent
US08101774B2

Procedure details

To a solution of 5-nitro-2-chlorobenzoic acid (1 g), 1-hydroxybenzotriazolemonohydrate (1.14 g) and 1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride (1.42 g) in N,N′-dimethylformamide (10 mL) were added dimethylamine hydrochloride (0.61 g) and triethylamine (1 mL). The mixture was stirred for all day and night, and then water was added. The reaction solution was extracted with ethyl acetate, and the extract was washed with saturated aqueous sodium bicarbonate and saturated brine, dried over magnesium sulfate, and concentrated to give the title compound (1.13 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:13])=[C:8]([CH:12]=1)C(O)=O)([O-:3])=[O:2].C1C=C2N=NN([OH:23])C2=CC=1.O.Cl.C(N=C=NC1[C:36]([N:37]([CH3:39])[CH3:38])=CC=CN=1)C.Cl.CNC>CN(C=O)C.O.C(N(CC)CC)C>[Cl:13][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[C:12]([CH:8]=1)[C:36]([N:37]([CH3:39])[CH3:38])=[O:23] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
1.14 g
Type
reactant
Smiles
C1=CC=C2C(=C1)N=NN2O.O
Name
1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride
Quantity
1.42 g
Type
reactant
Smiles
Cl.C(C)N=C=NC1=NC=CC=C1N(C)C
Name
Quantity
0.61 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for all day and night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated aqueous sodium bicarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)N(C)C)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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